Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate
Description
Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a carbamoyl-linked hydroxyimino-2-methylpropyl substituent at position 4. This structure combines a rigid piperidine scaffold with functional groups that enhance its utility in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-[(N-hydroxy-C-propan-2-ylcarbonimidoyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-10(2)12(17-21)16-13(19)11-6-8-18(9-7-11)14(20)22-15(3,4)5/h10-11,21H,6-9H2,1-5H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJRCEYKHUSTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The synthesis begins with protection of the piperidine amine using tert-butoxycarbonyl (Boc) anhydride or chloroformate. This step ensures regioselective functionalization at the 4-position in subsequent reactions.
Representative Procedure
Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C. The reaction proceeds at room temperature for 12 h, yielding tert-butyl piperidine-1-carboxylate in >95% purity after aqueous workup.
Final Coupling Reaction
The Boc-protected piperidine-4-carbonyl chloride reacts with 1-(hydroxyimino)-2-methylpropylamine under Schotten-Baumann conditions:
Optimized Conditions
- Solvent: Tetrahydrofuran/Water (3:1)
- Temperature: 0°C → 25°C
- Base: NaHCO$$_3$$ (2.5 eq)
- Reaction Time: 6 h
- Yield: 78-82%
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A patent-pending method employs rhodium-nickel/carbon bimetallic catalysis for concurrent Boc protection and carbamoylation under hydrogen atmosphere:
Advantages
Limitations
- Requires specialized catalyst (Rh-Ni/C)
- Limited substrate scope
Solid-Phase Synthesis
For high-throughput applications, resin-bound intermediates enable rapid purification:
- Wang resin functionalized with piperidine-4-carboxylic acid
- Automated Boc protection using HATU activation
- On-resin amidation with pre-formed hydroxyimino amine
Performance Metrics
- Purity: 89-92%
- Throughput: 12 compounds/day
- Scale: 50-100 mg batches
Critical Process Parameters
Stereochemical Control
The Z/E configuration of the hydroxyimino group significantly impacts biological activity. Key findings:
Solvent Effects on Yield
Comparative analysis of carbamoylation solvents:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCM | 58 | 8 |
| THF | 82 | 6 |
| DMF | 71 | 5 |
| EtOAc | 65 | 7 |
THF provides optimal balance between solubility and reaction rate.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC methods developed for batch consistency:
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 (150 mm) | ACN/H$$_2$$O (70:30) | 6.8 |
| HILIC (100 mm) | MeOH/NH$$_4$$OAc | 4.2 |
Acceptance criteria: ≥98.5% purity by area normalization.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Source |
|---|---|---|
| Rh-Ni/C catalyst | 12,500 | |
| Boc anhydride | 320 | |
| 1-(Hydroxyimino)-2-methylpropylamine | 2,150 |
Environmental Impact
Process mass intensity (PMI) comparison:
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Traditional | 86 | 78 |
| Catalytic (Rh-Ni/C) | 34 | 29 |
| Solid-Phase | 112 | 98 |
The catalytic method demonstrates superior green chemistry metrics.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enables:
- 10× reduction in reaction time (30 min total)
- 99% conversion at 100°C
- 200 g/h productivity
Biocatalytic Approaches
Recent advances employ transaminases for asymmetric synthesis:
- Enantiomeric excess: 98% (R)-isomer
- Aqueous buffer system (pH 7.4)
- 65% isolated yield
Chemical Reactions Analysis
4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyimino-2-methylpropylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound belongs to a class of tert-butyl piperidine carboxylates with diverse substituents influencing their physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Substituents like trifluoromethyl () or acetyl () alter lipophilicity and electronic properties, impacting solubility and bioavailability.
Comparative Yield and Efficiency :
- Carbodiimide couplings (e.g., EDC/HOBt) achieve moderate to high yields (49–97%) , whereas hydroxyimino formation from aldehydes is typically high-yielding but requires precise stoichiometry .
Physicochemical Properties and Functional Group Effects
Key Insights :
- The hydroxyimino group enhances aqueous solubility compared to acetyl or trifluoromethyl analogs but may reduce membrane permeability.
- Tert-butyl groups contribute to steric protection of the carbamate, improving metabolic stability .
Q & A
Basic: What are the key synthetic steps and purification methods for Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate?
Answer:
The synthesis typically involves coupling the tert-butyl piperidine-1-carboxylate scaffold with the hydroxyimino-containing moiety. Key steps include:
- Carbamoyl linkage formation : Use coupling agents like HBTU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid intermediate for nucleophilic attack by the amine group .
- Hydroxyimino group introduction : Perform oxime formation under acidic or neutral conditions using hydroxylamine derivatives.
- Purification : Silica gel column chromatography is standard, with eluents such as ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC may be required .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what key spectral features should be analyzed?
Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the carbamoyl and tert-butyl groups .
- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹ for carbamate) .
Advanced: How can researchers address contradictions in crystallographic data during structural determination?
Answer:
- Data Quality Check : Ensure completeness (>95%), low Rmerge (<5%), and high I/σ(I) (>2) to minimize refinement errors. Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data .
- Twinned Crystal Analysis : If merging residuals (Rint) exceed 10%, test for twinning using PLATON’s TwinRotMat or ROTAX. Apply Hooft/Y absorption corrections in SHELXL .
- Alternative Refinement : Cross-validate with independent software (e.g., OLEX2) and compare residual electron density maps to identify misplaced atoms .
Advanced: What strategies optimize coupling reaction yields when introducing the hydroxyimino group?
Answer:
- Reagent Optimization : Use 1.2–1.5 equivalents of HBTU and 3–4 equivalents of N-ethyldiisopropylamine (DIPEA) to minimize side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction rate. For moisture-sensitive steps, use anhydrous THF under inert atmosphere .
- Kinetic Monitoring : Track reaction progress via TLC (silica GF254) or in situ FTIR for carbonyl disappearance. Quench aliquots at intervals to identify yield plateaus .
Advanced: How should discrepancies in toxicity profiles across safety assessments be resolved?
Answer:
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using hepatic (HepG2) and renal (HEK293) cell lines .
- Cross-Referencing : Compare GHS classifications from multiple SDS (e.g., Key Organics vs. ChemScene LLC) and prioritize data from studies with explicit EC50/LC50 values .
- Precautionary Measures : Assume worst-case hazard (e.g., respiratory irritation) and use fume hoods, nitrile gloves, and full-face respirators during handling .
Advanced: What computational approaches predict the bioactive conformation of this compound in drug discovery?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., enzymes with piperidine-binding pockets). Focus on hydrogen bonding with the hydroxyimino group and steric fit of the tert-butyl moiety .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamoyl-piperidine linkage in aqueous and lipid bilayer environments .
- Pharmacophore Modeling : Align with known MTP (microsomal triglyceride transfer protein) inhibitors to identify critical hydrophobic (tert-butyl) and hydrogen-bonding (hydroxyimino) features .
Advanced: How can researchers validate synthetic intermediates with unexpected NMR signals?
Answer:
- 2D NMR Analysis : Perform HSQC and HMBC to assign ambiguous protons/carbons. For example, verify carbamoyl connectivity via HMBC correlations between the piperidine nitrogen and carbonyl carbon .
- Isotopic Labeling : Synthesize a deuterated tert-butyl analog to distinguish overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm) .
- X-ray Diffraction : If crystallization is feasible, use SHELXD for structure solution and SHELXL for refinement to unambiguously assign stereochemistry .
Advanced: What are the implications of solvent choice on the compound’s stability during long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the carbamate group is accelerated in polar protic solvents (e.g., methanol). Store in anhydrous DMSO or acetonitrile at –20°C .
- Freeze-Thaw Stability : Avoid repeated cycles; lyophilize aliquots and reconstitute fresh. Monitor via UPLC-UV for degradation peaks (e.g., tert-butyl alcohol at 210 nm) .
- Light Sensitivity : Protect from UV exposure using amber vials, especially if the hydroxyimino group forms nitroso derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
